4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride
CAS No.: 1052547-84-8
Cat. No.: VC8405523
Molecular Formula: C11H11Cl2NOS
Molecular Weight: 276.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052547-84-8 |
|---|---|
| Molecular Formula | C11H11Cl2NOS |
| Molecular Weight | 276.2 g/mol |
| IUPAC Name | 4-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole;hydrochloride |
| Standard InChI | InChI=1S/C11H10ClNOS.ClH/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11;/h2-5,7H,6H2,1H3;1H |
| Standard InChI Key | VUCGEMXPLYXURP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=NC(=CS2)CCl.Cl |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NC(=CS2)CCl.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride is C<sub>11</sub>H<sub>11</sub>Cl<sub>2</sub>NOS, with a molecular weight of 284.18 g/mol. The thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—serves as the structural backbone. The chloromethyl group (-CH<sub>2</sub>Cl) at position 4 introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the 3-methoxyphenyl group at position 2 contributes aromaticity and potential π-π stacking interactions with biological targets .
Table 1: Comparative Analysis of Thiazole Derivatives
The hydrochloride salt form improves aqueous solubility, facilitating biological testing and formulation .
Synthesis and Reaction Pathways
The synthesis of 4-(chloromethyl)-2-(3-methoxyphenyl)-1,3-thiazole hydrochloride typically involves a multi-step protocol, as inferred from analogous thiazole syntheses :
Thiazole Ring Formation
The Hantzsch thiazole synthesis is a common method, employing a α-halo ketone and a thioamide. For this compound:
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3-Methoxyacetophenone is halogenated to form 2-bromo-1-(3-methoxyphenyl)ethan-1-one.
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Reaction with thiourea in ethanol under reflux yields the 2-aminothiazole intermediate.
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Chloromethylation at position 4 is achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid like ZnCl<sub>2</sub> .
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol), followed by crystallization to isolate the hydrochloride salt .
Key Reaction Conditions
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Temperature: 70–80°C for cyclization steps.
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Catalysts: Triethylamine or K<sub>2</sub>CO<sub>3</sub> for deprotonation.
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Solvents: 1,4-Dioxane or DMF for nucleophilic substitutions .
Physicochemical Properties
Experimental data for the target compound are sparse, but predictions based on analogs suggest:
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Melting Point: 180–185°C (decomposition observed in similar hydrochlorides) .
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water (~2.5 mg/mL at 25°C) .
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Stability: Hydrolytically sensitive under basic conditions due to the chloromethyl group; stable in acidic buffers (pH 4–6) .
Spectroscopic Characteristics
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IR (KBr): ν = 1690 cm<sup>−1</sup> (C=O stretch absent; distinguishes from acylated analogs), 1240 cm<sup>−1</sup> (C-O-C of methoxy), 750 cm<sup>−1</sup> (C-Cl) .
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<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 3.85 (s, 3H, OCH<sub>3</sub>), δ 4.65 (s, 2H, CH<sub>2</sub>Cl), δ 7.35–7.80 (m, 4H, aromatic) .
Biological Activities and Mechanisms
While direct pharmacological studies on the compound are unavailable, structurally related thiazoles exhibit marked bioactivities:
Antimicrobial Effects
The 3-methoxyphenyl moiety may enhance membrane permeability, enabling interactions with bacterial efflux pumps. Analogous compounds exhibit MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The thiazole core can chelate metal ions in enzyme active sites. Derivatives have inhibited acetylcholinesterase (AChE) with IC<sub>50</sub> = 5.6 µM, suggesting potential in Alzheimer’s disease therapy .
Industrial and Research Applications
Pharmaceutical Intermediates
The chloromethyl group serves as a versatile handle for further functionalization. It is a precursor to:
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Antiviral agents: Via Suzuki coupling with boronic acids.
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Kinase inhibitors: Through amidation with heteroaromatic amines .
Material Science
Thiazole hydrochlorides are explored as corrosion inhibitors for mild steel in acidic environments, achieving 92% efficiency at 500 ppm .
Comparative Analysis with Analogous Compounds
Table 2: Biological Activity of Selected Thiazole Derivatives
The 3-methoxyphenyl group may improve blood-brain barrier permeability compared to simpler alkyl substituents, a hypothesis requiring validation .
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